6-{(5Z)-5-[3-methoxy-4-(pentyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid
Description
This compound is a thiazolidinone derivative characterized by a Z-configured benzylidene substituent at the 5-position of the thiazolidinone core. The benzylidene group is substituted with methoxy and pentyloxy moieties at the 3- and 4-positions of the aromatic ring, respectively. Thiazolidinones are known for diverse biological activities, including anticancer, antimicrobial, and antidiabetic effects . The combination of a lipophilic pentyloxy group and a polar hexanoic acid chain suggests balanced amphiphilicity, which may optimize membrane permeability and target binding.
Properties
Molecular Formula |
C22H29NO5S2 |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
6-[(5Z)-5-[(3-methoxy-4-pentoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C22H29NO5S2/c1-3-4-8-13-28-17-11-10-16(14-18(17)27-2)15-19-21(26)23(22(29)30-19)12-7-5-6-9-20(24)25/h10-11,14-15H,3-9,12-13H2,1-2H3,(H,24,25)/b19-15- |
InChI Key |
KMUGZJZPEHXVIU-CYVLTUHYSA-N |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O)OC |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{(5Z)-5-[3-methoxy-4-(pentyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid typically involves multiple steps. One common approach starts with the preparation of 3-methoxy-4-(pentyloxy)benzaldehyde, which is then reacted with thiazolidinone derivatives under specific conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis would generally follow similar steps as in laboratory settings, with optimization for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized under specific conditions.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The methoxy and pentyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can lead to the formation of sulfoxides or sulfones, while reduction of the benzylidene group yields benzyl derivatives .
Scientific Research Applications
6-{(5Z)-5-[3-methoxy-4-(pentyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Preliminary studies suggest it may have therapeutic potential due to its unique structure and reactivity.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-{(5Z)-5-[3-methoxy-4-(pentyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid involves its interaction with specific molecular targets. The thiazolidinone ring and benzylidene group are key functional groups that interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a family of 5-benzylidene-2-thioxothiazolidin-4-one derivatives. Key structural variations among analogues include:
Substituent Impact :
- Electron-donating groups (e.g., methoxy, pentyloxy) on the benzylidene ring enhance stability and lipophilicity, favoring membrane penetration .
- Polar groups (e.g., hydroxyl, carboxylic acid) improve water solubility but may reduce bioavailability due to increased polarity .
Physicochemical Properties
| Property | Target Compound | Similar Compound () | Similar Compound () |
|---|---|---|---|
| Melting Point (°C) | Not reported | 277–280 | 172–175 |
| Calculated logP | ~4.2 (estimated) | 3.8 | 2.9 |
| Solubility (aq.) | Moderate | Low | High |
- Chain Length: Longer chains (e.g., hexanoic acid vs. acetic acid) improve solubility in nonpolar solvents but may reduce crystallinity .
- Melting Points : Higher melting points correlate with rigid aromatic substituents (e.g., benzyloxy groups in ) .
Key Research Findings
Substituent Position Matters : 4-Substituted benzylidenes (e.g., 4-pentyloxy) enhance metabolic stability compared to 3-substituted analogues .
Chain Flexibility: Hexanoic acid chains improve pharmacokinetics over shorter chains (e.g., acetic acid) by balancing solubility and absorption .
Z-Configuration : The Z-isomer predominates in bioactive derivatives due to favorable π-stacking with target proteins .
Biological Activity
6-{(5Z)-5-[3-methoxy-4-(pentyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid is a complex organic compound featuring a thiazolidinedione core, recognized for its significant biological activities. This compound's structure includes unique functional groups that enhance its pharmacological potential, particularly in therapeutic applications related to metabolic and neurodegenerative disorders.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 332.40 g/mol. The thiazolidinedione core contributes to its biological activity, particularly through interactions with various biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Activity : The presence of the thiazolidinedione structure is linked to antioxidant properties, which can mitigate oxidative stress in cells.
- Antimicrobial Properties : Studies have shown that derivatives of thiazolidinediones possess antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : The compound has been noted for its ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from damage, indicating potential use in neurodegenerative conditions.
The biological effects of 6-{(5Z)-5-[3-methoxy-4-(pentyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid are primarily attributed to its interaction with specific enzymes and receptors:
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), which is crucial for cognitive function. Inhibiting AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving memory and cognitive performance .
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating the biological activity of thiazolidinedione derivatives, including those structurally related to the compound :
Synthesis and Structural Variants
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazolidinedione core and subsequent functionalization. Variations in side chains significantly influence biological activity:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Oxo-thiazolidine | Basic thiazolidinedione structure | Lacks additional functional groups |
| Methoxy-substituted thiazolidinedione | Contains methoxy group | Variations in side chains affect activity |
| Pentyloxy-benzaldehyde derivative | Similar benzylidene structure | Focused on different alkyl chain lengths |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
